molecular formula C6H11NO B14597672 N-Hex-5-en-2-ylidenehydroxylamine CAS No. 59239-06-4

N-Hex-5-en-2-ylidenehydroxylamine

Cat. No.: B14597672
CAS No.: 59239-06-4
M. Wt: 113.16 g/mol
InChI Key: DSGWTRUNWLIJAQ-UHFFFAOYSA-N
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Description

N-Hex-5-en-2-ylidenehydroxylamine is a chemical compound with the molecular formula C₆H₁₁NO. It is also known by other names such as hex-5-en-2-one oxime and allylacetone oxime . This compound is characterized by the presence of a hydroxylamine group attached to a hexenyl chain, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hex-5-en-2-ylidenehydroxylamine can be synthesized through the reaction of 1-hexen-5-one with hydroxylamine . The reaction typically involves the use of an acid catalyst to facilitate the formation of the oxime. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the efficient conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-Hex-5-en-2-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

N-Hex-5-en-2-ylidenehydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hex-5-en-2-ylidenehydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hex-5-en-2-ylidenehydroxylamine is unique due to its specific structure, which includes a hexenyl chain and a hydroxylamine group This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis

Properties

CAS No.

59239-06-4

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-hex-5-en-2-ylidenehydroxylamine

InChI

InChI=1S/C6H11NO/c1-3-4-5-6(2)7-8/h3,8H,1,4-5H2,2H3

InChI Key

DSGWTRUNWLIJAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CCC=C

Origin of Product

United States

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